1-[4-(Difluoromethyl)phenyl]-2-(methylamino)butan-1-one hydrochloride
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Overview
Description
This compound has garnered substantial attention in recent years due to its potential implications in the fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Difluoromethyl)phenyl]-2-(methylamino)butan-1-one hydrochloride typically involves the reaction of 4-(Difluoromethyl)benzaldehyde with methylamine and butanone under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization and purification to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Difluoromethyl)phenyl]-2-(methylamino)butan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[4-(Difluoromethyl)phenyl]-2-(methylamino)butan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Investigated for its potential use in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[4-(Difluoromethyl)phenyl]-2-(methylamino)butan-1-one hydrochloride involves its interaction with neurotransmitter systems in the brain. The compound acts as a reuptake inhibitor for monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting the reuptake of these neurotransmitters, the compound increases their levels in the synaptic cleft, leading to enhanced neurotransmission and psychoactive effects.
Comparison with Similar Compounds
Methylone: Another cathinone derivative with similar psychoactive properties.
Ethylone: A compound with a similar structure but different pharmacological effects.
Butylone: A closely related compound with slight variations in its chemical structure.
Uniqueness: 1-[4-(Difluoromethyl)phenyl]-2-(methylamino)butan-1-one hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and pharmacological properties. This group enhances the compound’s stability and alters its interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H16ClF2NO |
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Molecular Weight |
263.71 g/mol |
IUPAC Name |
1-[4-(difluoromethyl)phenyl]-2-(methylamino)butan-1-one;hydrochloride |
InChI |
InChI=1S/C12H15F2NO.ClH/c1-3-10(15-2)11(16)8-4-6-9(7-5-8)12(13)14;/h4-7,10,12,15H,3H2,1-2H3;1H |
InChI Key |
VMNUGMCDIXGPMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C1=CC=C(C=C1)C(F)F)NC.Cl |
Origin of Product |
United States |
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